![molecular formula C4H8FNO2 B1225379 4-Amino-2-fluorobutanoic acid CAS No. 5130-17-6](/img/structure/B1225379.png)
4-Amino-2-fluorobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-fluorobutanoic acid and its analogs has been achieved through various methods. For instance, an efficient synthesis route involves the condensation of the lithium salt of tert-butyl acetate with fluoroacetonitrile, followed by reduction with sodium cyanoborohydride in acidic methanol (Mathew, Invergo, & Silverman, 1985). Another approach for synthesizing fluorinated amino acids, such as this compound, involves diastereoselective alkylation using low-temperature conditions (Laue, Kröger, Wegelius, & Haufe, 2000).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its fluorine substitution, which significantly influences its chemical behavior and reactivity. The fluorine atom, being highly electronegative, affects the acid's molecular conformation and stability.
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its active amino and carboxyl groups. Its reactivity has been exploited in the synthesis of gamma-aminobutyric acid (GABA) analogs and inhibitors, showcasing its versatility in chemical transformations (Silverman, Durkee, & Invergo, 1986).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by the presence of the fluorine atom. The compound's polar nature due to the amino and fluoro groups affects its solubility in various solvents, making it a subject of study in physical chemistry.
Chemical Properties Analysis
The chemical properties of this compound include its acidity, reactivity with nucleophiles, and ability to form salts and esters. These properties are essential for its application in synthesizing biologically active molecules and studying enzyme inhibition mechanisms (Silverman, Durkee, & Invergo, 1986).
Scientific Research Applications
Synthesis and Inactivation of GABA Transaminase
4-Amino-2-fluorobutanoic acid has been explored for its role in the synthesis of 3-Amino-4-fluorobutanoic acid, a potent inactivator of GABA transaminase, synthesized efficiently in two steps (Mathew, Invergo, & Silverman, 1985). This synthesis has significant implications in neuroscience research, particularly in the study of neurotransmitter regulation.
Stereoselective Synthesis in Chemistry
The compound has been utilized in stereoselective synthesis processes. A study demonstrated the synthesis of (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives using diastereoselective alkylation (Laue, Kröger, Wegelius, & Haufe, 2000). These processes are crucial in the development of chiral compounds used in pharmaceuticals and other applications.
Neurotransmitter System Research
In a study on channel catfish brain, this compound was used to examine the kinetics of inhibition of GABA transport. The study found noncompetitive inhibition of GABA transport by the compound, providing insights into the neurotransmitter transport mechanisms in both aquatic and mammalian brains (Crites, Malizia, & Tunnicliff, 2002).
Biocatalysis and Chiral Building Blocks
The compound has been studied in the context of systems biocatalysis for the stereoselective synthesis of related compounds. One study highlighted its use in a biocatalytic one-pot cyclic cascade for synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid (Hernández et al., 2017). This approach has implications in the manufacture of industrial products and drug development.
Enzyme Inhibition Studies
This compound and its derivatives have been investigated for their role as inhibitors of gamma-aminobutyric acid aminotransferase. These studies provide valuable insights into the enzyme's active site and aid in the design of more effective enzyme inhibitors (Silverman, Durkee, & Invergo, 1986).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?
A2: Research suggests that this compound inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].
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